molecular formula C13H19N3O B13173760 N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B13173760
M. Wt: 233.31 g/mol
InChI Key: KATRWXYLOHRBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a pyridine moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with piperidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of a piperidine ring, a pyridine moiety, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H19N3O/c17-13(11-4-8-14-9-5-11)16-10-6-12-3-1-2-7-15-12/h1-3,7,11,14H,4-6,8-10H2,(H,16,17)

InChI Key

KATRWXYLOHRBHD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.